Cas no 1214327-62-4 (3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine)

3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(4-nitro-2-(trifluoromethyl)phenyl)pyridine
- 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C12H7F3N2O2/c13-12(14,15)11-6-9(17(18)19)3-4-10(11)8-2-1-5-16-7-8/h1-7H
- InChIKey: DRQPEVBKTCZZDW-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1C1C=NC=CC=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 330
- XLogP3: 3.2
- トポロジー分子極性表面積: 58.7
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013006719-1g |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine |
1214327-62-4 | 97% | 1g |
$1504.90 | 2023-09-04 | |
Alichem | A013006719-500mg |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine |
1214327-62-4 | 97% | 500mg |
$782.40 | 2023-09-04 | |
Alichem | A013006719-250mg |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine |
1214327-62-4 | 97% | 250mg |
$499.20 | 2023-09-04 |
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridineに関する追加情報
3-(4-Nitro-2-(Trifluoromethyl)Phenyl)Pyridine: A Comprehensive Overview
The compound 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine, identified by the CAS number 1214327-62-4, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a pyridine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring, which contributes to its distinctive electronic and steric characteristics.
Recent studies have highlighted the importance of 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine in the development of novel materials for energy storage and electronic devices. The presence of the nitro group enhances the molecule's electron-withdrawing properties, while the trifluoromethyl group introduces additional steric hindrance and fluorine-based interactions. These features make the compound a promising candidate for applications in organic electronics, particularly in the design of high-performance organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer blends can significantly improve charge transport properties, leading to more efficient electronic devices.
Another area where 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine has shown potential is in medicinal chemistry. The molecule's ability to interact with biological systems through its unique functional groups has led to investigations into its role as a pharmacophore in drug design. Recent findings suggest that this compound may serve as a lead molecule for developing new therapies targeting specific protein-protein interactions, which are critical in various disease pathways. Its high stability and selective binding capabilities make it an attractive option for further exploration in preclinical studies.
The synthesis of 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the nitration of aromatic rings under controlled conditions and the subsequent coupling reactions to introduce the trifluoromethyl group. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for both academic research and industrial applications.
In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine. Results indicate that while the compound exhibits moderate persistence in certain environmental conditions, its toxicity profile is relatively low compared to other similar compounds. This makes it a more eco-friendly option for use in industrial settings where chemical stability is required without posing significant risks to ecosystems.
Looking ahead, the integration of 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine into emerging technologies such as perovskite solar cells and flexible electronics holds immense promise. Its ability to enhance charge carrier mobility and stability in these systems could pave the way for next-generation energy solutions with higher efficiency and longer lifespans. Ongoing research is focused on optimizing its compatibility with existing materials and exploring new synthetic pathways to further enhance its performance characteristics.
In conclusion, 3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine (CAS No: 1214327-62-4) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in both academic research and industrial innovation. As research continues to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.
1214327-62-4 (3-(4-Nitro-2-(trifluoromethyl)phenyl)pyridine) Related Products
- 1178024-01-5(3-amino-1-methyl-1H-pyrazole-4-sulfonamide)
- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))
- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)
- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)
- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)
- 2228650-95-9(3-amino-1-(3-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid)
- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)
- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)
- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)




